Potassium (4-methoxynaphthalen-1-yl)trifluoroborate
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Overview
Description
Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (4-methoxynaphthalen-1-yl)trifluoroborate can be synthesized through the reaction of 4-methoxynaphthalene with boron trifluoride etherate, followed by treatment with potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reagents are combined under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura reactions involving this compound.
Bases: Potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products: The primary products of reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is extensively used in organic synthesis for constructing complex molecular architectures. Its stability and reactivity make it a preferred reagent in cross-coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial for developing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable biaryl linkages is valuable in creating materials with specific electronic properties.
Mechanism of Action
The primary mechanism by which potassium (4-methoxynaphthalen-1-yl)trifluoroborate exerts its effects is through the Suzuki–Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Comparison: Potassium (4-methoxynaphthalen-1-yl)trifluoroborate is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to phenyl-based trifluoroborates. This uniqueness allows for selective reactions and the formation of products with specific characteristics, making it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxynaphthalen-1-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11;/h2-7H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXAUPYLSVWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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